molecular formula C27H23N3O5 B11284173 2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide

2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B11284173
M. Wt: 469.5 g/mol
InChI Key: XISZFMBVDZTTOV-UHFFFAOYSA-N
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Description

2-(3-benzyl-2,4-dioxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzofuro-pyrimidine core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzyl-2,4-dioxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include benzyl derivatives and ethoxyphenyl acetamide. The reaction conditions may involve the use of solvents like 1,4-dioxane and catalysts to facilitate the formation of the benzofuro-pyrimidine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-benzyl-2,4-dioxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(3-benzyl-2,4-dioxo-3,4-dihydro1

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic effects could be explored for the treatment of various diseases.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-benzyl-2,4-dioxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzofuro-pyrimidine core may bind to these targets, modulating their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuro-pyrimidine derivatives, such as:

  • 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides
  • Benzophenonetetracarboxylic dianhydride

Uniqueness

What sets 2-(3-benzyl-2,4-dioxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other benzofuro-pyrimidine derivatives.

Properties

Molecular Formula

C27H23N3O5

Molecular Weight

469.5 g/mol

IUPAC Name

2-(3-benzyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C27H23N3O5/c1-2-34-20-14-12-19(13-15-20)28-23(31)17-29-24-21-10-6-7-11-22(21)35-25(24)26(32)30(27(29)33)16-18-8-4-3-5-9-18/h3-15H,2,16-17H2,1H3,(H,28,31)

InChI Key

XISZFMBVDZTTOV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)OC5=CC=CC=C53

Origin of Product

United States

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